3-Ethenylpyridazine

Description

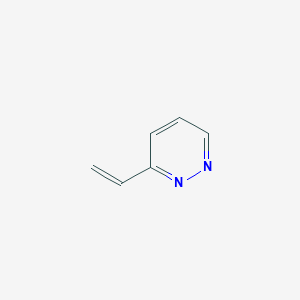

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethenylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-2-6-4-3-5-7-8-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYXUWCJYMNDQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50492653 | |

| Record name | 3-Ethenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63359-59-1 | |

| Record name | 3-Ethenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic Characterization and Structural Analysis of Ethenylpyridazine and Its Derivatives

X-ray Diffraction (XRD) for Crystalline Structural Determination

Table 5: Representative Crystal Structure Data for Pyridazine (B1198779) Derivatives

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| Substituted Pyridazino[4,5-b]indole | Triclinic | P-1 | Twisted conformation between triazole and indole (B1671886) rings. | scispace.com |

| Cu(II) Complex with Pyridazine Carboxyl | Triclinic | P-1 | Coordination of Cu(II) via pyridazine carboxylate oxygen atoms. | iucr.org |

| Bis-pyridazine Derivative | Triclinic | P-1 | Phenyl rings are perpendicular; each is nearly coplanar with its pyridazine ring. | uu.nl |

| Cobalt-Pyridazine Coordination Polymer | (Data not specified) | (Data not specified) | Pyridazine ligands bridge Co(II) cations, with π–π stacking between chains. | upi.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. ubbcluj.ro For aromatic and heterocyclic compounds like 3-Ethenylpyridazine, the most significant electronic transitions are typically π → π* and n → π*. libretexts.org

π → π Transitions:* These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are generally high-intensity absorptions. peacta.org

n → π Transitions:* These involve the excitation of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. These transitions are typically lower in energy and intensity compared to π → π* transitions. peacta.orgmdpi.com

The UV-Vis spectrum of the parent pyridazine ring is characterized by these transitions. The introduction of an ethenyl (vinyl) group at the 3-position creates a conjugated system, extending the π-electron delocalization across the ring and the double bond. This conjugation lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band compared to unsubstituted pyridazine. Studies on push-pull pyridazine systems confirm that the absorption maxima are sensitive to the electronic nature of substituents.

Table 6: Typical Electronic Transitions and Absorption Maxima for Pyridazine Systems

| Transition Type | Orbitals Involved | Expected Wavelength Region | Key Characteristics |

| n → π | Non-bonding (N lone pair) → π | ~340 nm | Lower intensity, lowest energy transition. |

| π → π | π → π | ~245 nm | High intensity, characteristic of the aromatic system. |

Note: Wavelengths are approximate for the parent pyridazine ring; substitution with a conjugating group like ethenyl is expected to shift the π → π peak to a longer wavelength.*

Chemical Reactivity and Derivatization Pathways of the 3 Ethenylpyridazine Scaffold

Reactions of the Ethenyl Moiety

The exocyclic double bond of the ethenyl group is a site of high electron density, making it susceptible to attack by electrophiles and a prime candidate for polymerization and cycloaddition reactions.

Polymerization Processes Initiated by the Vinyl Group

The vinyl group of 3-ethenylpyridazine can participate in polymerization processes. Like other vinyl-substituted aromatic compounds, it can undergo polymerization, although it has been noted that some samples of 3-ethenylpyridine, a related compound, have a tendency to polymerize into a tarry residue upon standing. nih.gov The presence of butylated hydroxytoluene (BHT) has been used to inhibit this polymerization during synthesis and storage. nih.govacs.org

The polymerization of vinyl-substituted heteroaromatics, such as 2-ethenylpyridine, with other monomers like 1,3-butadiene (B125203) and ethenylbenzene (styrene) typically proceeds via free radical polymerization to form copolymers. ontosight.ai The properties of the resulting polymer, including its electrical, mechanical, and thermal characteristics, can be adjusted by altering the ratio of the monomers and the polymerization conditions. ontosight.ai While specific studies on the homopolymerization or copolymerization of this compound are not extensively detailed in the provided results, the general reactivity of vinyl-substituted azaarenes suggests its capability to act as a monomer. ontosight.aigoogle.com

Table 1: Polymerization of Related Vinyl Azaarenes

| Monomer(s) | Polymerization Type | Resulting Polymer |

| 2-Ethenylpyridine, 1,3-Butadiene, Ethenylbenzene | Free radical polymerization | Copolymer with tailored electrical, mechanical, and thermal properties. ontosight.ai |

| 4-Vinylpyridine (B31050), Divinylbenzene | Radical polymerization | Cross-linked poly-4-vinylpyridine, used as a reusable base catalyst. figshare.com |

Cycloaddition Reactions (e.g., [2+2], [4+2], [3+2])

The ethenyl group of this compound can act as a dienophile in Diels-Alder [4+2] cycloaddition reactions, although its reactivity is influenced by the electronic nature of the pyridazine (B1198779) ring. In Lewis acid-promoted Diels-Alder reactions, vinylpyridines have been shown to react with unactivated dienes. rsc.org However, the position of the vinyl group on the pyridine (B92270) ring is crucial; for instance, 3-vinylpyridine (B15099) showed no reaction with 2,3-dimethylbutadiene under conditions where 2- and 4-vinylpyridine reacted, because the activating effect of the Lewis acid cannot be transmitted to the vinyl group through the π-system in the 3-substituted isomer. rsc.org

The pyridazine ring itself, particularly in the form of pyridazinium ylides, can participate in [3+2] cycloaddition reactions with various dipolarophiles. mdpi.com These reactions are highly stereospecific and regioselective, leading to the formation of complex heterocyclic systems such as tetrahydropyrrolopyridazines. mdpi.com While this reaction involves the pyridazine ring acting as the three-atom component, it highlights the diverse cycloaddition chemistry accessible from the pyridazine scaffold.

Table 2: Cycloaddition Reactions Involving Vinyl Azaarenes and Pyridazine Derivatives

| Reaction Type | Reactants | Product Type | Reference |

| [4+2] Diels-Alder | 4-Vinylpyridine and isoprene (B109036) | Cycloadducts (1,4- and 1,3-isomers) | rsc.org |

| [3+2] Cycloaddition | Pyridazinium ylides and fluorinated alkenes/alkynes | Tetrahydropyrrolopyridazines | mdpi.com |

| [3+2] Cycloaddition | Diazopropane and pyridazinones | Saturated pyrazolo[3,4-d]pyridazinones | mdpi.com |

Addition Reactions to the Olefinic Double Bond

The carbon-carbon double bond of the ethenyl group readily undergoes addition reactions. orgosolver.com This is a common transformation for alkenes, where a reagent adds across the double bond. orgosolver.com Strong Brønsted acids like HCl, HBr, and HI can add to the double bond of alkenes. msu.edu The addition of a proton acid to an unsymmetrical alkene typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen atoms. msu.edu

In the case of ethynylpyridines, which are structurally related to ethenylpyridines, hydrohalogenation has been shown to occur. acs.org For 2-ethynylpyridine (B158538), the reaction proceeds via nucleophilic attack of the halide ion on the protonated pyridine, which enhances the electrophilicity of the triple bond. acs.org Interestingly, 3-ethynylpyridine (B57287) was found to be inert under the same conditions, highlighting the influence of the nitrogen position on the reactivity of the side chain. acs.org

Other addition reactions common to alkenes include hydrogenation (addition of H2), which converts the double bond to a single bond, and halogenation (addition of X2). msu.edurutgers.edu

Functionalization of the Pyridazine Heterocycle

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. uni-muenchen.de This electronic nature governs its reactivity towards electrophiles and nucleophiles and allows for transformations at the nitrogen atoms.

Electrophilic and Nucleophilic Substitution Reactions on the Ring

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the two nitrogen atoms, the pyridazine ring is deactivated towards electrophilic aromatic substitution (EAS). libretexts.org EAS reactions on such electron-poor aromatic systems are generally sluggish and require harsh conditions. rahacollege.co.in The reaction proceeds through a high-energy carbocation intermediate, and the rate-determining step is the initial attack of the electrophile which disrupts the aromaticity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (NAS). masterorganicchemistry.com In NAS, a nucleophile attacks an electron-poor aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com The selective functionalization of pyridazine scaffolds has been achieved through directed metallation followed by reaction with electrophiles, and through palladium-catalyzed cross-coupling reactions. uni-muenchen.de For instance, 3,6-dichloropyridazine (B152260) can be selectively functionalized at various positions. uni-muenchen.de

Transformations Involving Nitrogen Atoms within the Ring System

The nitrogen atoms in the pyridazine ring can be involved in chemical transformations. For example, they can be protonated by acids to form pyridinium (B92312) salts. acs.org This protonation can, in turn, influence the reactivity of substituents on the ring. acs.org

In the context of organometallic chemistry, the nitrogen atom of a pyridyl ligand can coordinate to a metal center. rsc.org Reactions of 2-ethynylpyridine with metal clusters have shown that the pyridyl ligand can function as a 5-electron donor, involving both the nitrogen atom and the transformed ethenyl moiety in bonding to the metal cluster. rsc.org This demonstrates the ability of the nitrogen atom to participate directly in complex formation and subsequent reactivity.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of the this compound scaffold is significantly influenced by the principles of regioselectivity and stereoselectivity, which dictate the formation of specific isomers. These factors are primarily governed by the electronic nature of the pyridazine ring and the vinyl group, as well as the reaction conditions employed.

A prominent reaction pathway for this compound is the Diels-Alder reaction, where it acts as a dienophile. acs.orgrsc.org The electron-deficient nature of the pyridazine ring, stemming from the presence of two adjacent nitrogen atoms, influences the reactivity of the vinyl substituent. uni-muenchen.de However, in thermal Diels-Alder reactions, the electronic effect of the nitrogen atoms is not strongly transmitted to the vinyl group. Consequently, this compound (often referred to as 3-vinylpyridine in literature) exhibits reactivity comparable to 2-vinylpyridine (B74390) and styrene (B11656). acs.org

For instance, the thermal Diels-Alder reaction between 4-vinylpyridine and isoprene yields a mixture of 1,4- and 1,3-isomers with low regioselectivity. rsc.org While specific data for this compound in similar thermal reactions is sparse, its comparable reactivity to other vinylazaarenes suggests that it would also likely produce regioisomeric mixtures under thermal conditions. acs.orgrsc.org

Significant improvements in both reactivity and selectivity are achieved through Lewis acid catalysis. The coordination of a Lewis acid to one of the pyridazine nitrogen atoms enhances the electron-withdrawing nature of the ring, thereby activating the vinyl group as a dienophile. This activation leads to higher yields and, crucially, greater control over regioselectivity and stereoselectivity. rsc.orgnih.gov

In Lewis acid-promoted Diels-Alder reactions, this compound, in which the electronic effect of the Lewis acid cannot be transmitted to the vinyl group via resonance, has been observed to be unreactive under certain conditions where other vinylazaarenes, like 2- and 4-vinylpyridine, readily react. rsc.org However, other studies show successful cycloadditions, providing access to complex scaffolds. researchgate.net The choice of diene and the specific Lewis acid catalyst are critical in determining the outcome of these reactions. nih.gov

The table below summarizes the outcomes of representative Diels-Alder reactions involving vinylazaarenes, illustrating the impact of the dienophile structure and reaction conditions on selectivity.

| Dienophile | Diene | Conditions | Regioselectivity (para:meta) | Yield | Reference |

|---|---|---|---|---|---|

| 4-Vinylpyridine | Isoprene | Thermal, 180 °C, 72h | 2:1 | 9% | rsc.org |

| 4-Vinylpyridine | Isoprene | BF3·OEt2, CH2Cl2, -78 °C to rt, 24h | >20:1 | 75% | rsc.org |

| 2-Vinylpyridine | Isoprene | BF3·OEt2, CH2Cl2, -78 °C to rt, 24h | >20:1 | 78% | rsc.org |

| 3-Vinylpyridine | 2,3-Dimethylbutadiene | Thermal, 180-190 °C, 48h | N/A | Moderate | acs.org |

| 3-Vinylpyridine | 2,3-Dimethylbutadiene | BF3·OEt2, CH2Cl2, -78 °C to rt | No Reaction Observed | rsc.org |

Beyond cycloadditions, derivatization can occur at the pyridazine ring itself. The functionalization of pyridine and pyridazine rings often requires specific strategies to control regioselectivity due to the inherent electronic properties of the heterocycle. beilstein-journals.orgnih.gov For instance, C-H functionalization reactions catalyzed by transition metals can be directed to specific positions, including the C3-position, by carefully selecting ligands and catalysts. beilstein-journals.orgresearchgate.net While these methods have been extensively studied for pyridines, their application to this compound would need to account for the presence of the reactive vinyl group.

Influence of Substituents on Reactivity Profiles

The chemical reactivity of the this compound scaffold can be significantly modulated by the introduction of additional substituents on the pyridazine ring. These substituents exert their influence through a combination of electronic and steric effects, altering the electron density of the ring and the accessibility of its reactive sites. lumenlearning.comlibretexts.org

The pyridazine ring is inherently electron-deficient due to the inductive effect of the two adjacent, electronegative nitrogen atoms. uni-muenchen.de This electron deficiency deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609), but it activates it towards nucleophilic attack. beilstein-journals.orglumenlearning.com

Electronic Effects:

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy (OR), or amino (NR₂) groups donate electron density to the pyridazine ring. libretexts.orglumenlearning.com This donation partially counteracts the electron-withdrawing effect of the ring nitrogens, thereby increasing the ring's nucleophilicity and making it more susceptible to electrophilic attack. An EDG would also enhance the electron density of the ethenyl group, potentially altering its reactivity in reactions like cycloadditions or electrophilic additions.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂), cyano (CN), or sulfonyl (SO₂R) groups further decrease the electron density of the pyridazine ring. lumenlearning.comyoutube.com This enhances the ring's electrophilic character, making it more prone to nucleophilic aromatic substitution. An EWG on the pyridazine ring would make the ethenyl group more electron-poor, increasing its reactivity as a dienophile in normal-electron-demand Diels-Alder reactions and as a Michael acceptor.

The table below classifies common substituents based on their electronic effects on aromatic systems.

| Effect on Ring | Substituent Type | Examples | Influence on Reactivity |

|---|---|---|---|

| Activating | Strongly Activating | -NH₂, -OH, -OR | Increase rate of electrophilic substitution. libretexts.org |

| Weakly Activating | -Alkyl (e.g., -CH₃) | Increase rate of electrophilic substitution. lumenlearning.com | |

| Deactivating | Weakly Deactivating | -F, -Cl, -Br, -I | Decrease rate of electrophilic substitution. libretexts.org |

| Strongly Deactivating | -NO₂, -CF₃, -CN, -SO₃H | Decrease rate of electrophilic substitution. libretexts.orgyoutube.com |

Steric Effects: Bulky substituents can hinder the approach of reagents to nearby reactive sites. organic-chemistry.org For example, a large substituent at the C4 position could sterically block reactions at the ethenyl group or the adjacent C3 position of the ring. This steric hindrance can be exploited to achieve regioselectivity in reactions where multiple sites are electronically viable. organic-chemistry.org

Mechanistic Studies of this compound Chemical Transformations

Mechanistic studies provide fundamental insights into the reaction pathways, intermediates, and transition states involved in the chemical transformations of this compound.

Diels-Alder Cycloaddition Mechanism: The Diels-Alder reaction of vinylazaarenes can proceed through either a concerted or a stepwise mechanism. wikipedia.org In thermal reactions, the process is generally considered a concerted, pericyclic reaction where the new sigma bonds are formed simultaneously, passing through a cyclic transition state. libretexts.org

The mechanism of Lewis acid-promoted Diels-Alder reactions has been subject to more detailed investigation. rsc.orgnih.gov The initial step involves the coordination of the Lewis acid (e.g., BF₃) to the nitrogen atom of the pyridazine ring. For this compound, this coordination would occur at either N1 or N2. This complexation lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the diene's Highest Occupied Molecular Orbital (HOMO). rsc.org The enhanced polarization of the ethenyl group in the complex leads to increased regioselectivity, favoring the formation of one regioisomer over the other. The reaction still proceeds through a cyclic transition state, but its structure and energy are significantly altered by the Lewis acid. nih.gov

C-H Functionalization Mechanism: Mechanistic proposals for the C-H functionalization of pyridine rings, which can be extrapolated to the pyridazine system, often involve an initial coordination of a transition metal (e.g., Palladium) to the nitrogen atom. beilstein-journals.org This is followed by a C-H activation step, which can occur via different pathways such as concerted metalation-deprotonation or oxidative addition. This generates a metallacyclic intermediate. Subsequent steps, like reductive elimination, furnish the final functionalized product. For this compound, the presence of the vinyl group offers an additional site for metal coordination or reaction, adding complexity to the mechanistic landscape.

Theoretical and Computational Chemistry Applied to 3 Ethenylpyridazine

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which the intrinsic properties of molecules can be understood and predicted. These in silico methods allow for the detailed investigation of electronic structure, molecular orbitals, and reactivity, offering insights that complement and guide experimental work. For the pyridazine (B1198779) system, these calculations are crucial for understanding how the arrangement of nitrogen atoms in the six-membered ring influences its chemical character.

Density Functional Theory (DFT) for Electronic Structure and Reactive Properties

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the optimized geometry, electronic energy, and various electronic properties of molecules.

For the parent pyridazine molecule, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have been used to calculate its structural parameters, dipole moment, and polarizability. These studies establish a baseline understanding of the electronic distribution within the pyridazine ring.

Table 1: Predicted Impact of 3-Ethenyl Substitution on Pyridazine Properties (Qualitative)

| Property | Pyridazine (Parent) | 3-Ethenylpyridazine (Predicted) | Rationale |

|---|---|---|---|

| Planarity | Planar | Largely planar | The sp² hybridization of the vinyl group promotes planarity to maximize π-orbital overlap. |

| Dipole Moment | Moderate | Likely altered | The vinyl group will change the charge distribution and thus the magnitude and direction of the dipole moment. |

| HOMO-LUMO Gap | ~5 eV (calculated) | Expected to be smaller | Extended conjugation typically lowers the LUMO energy and raises the HOMO energy, reducing the gap. |

Molecular Orbital Analysis, including Natural Bond Orbital (NBO) Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For pyridazine, the HOMO is typically a π-orbital distributed over the carbon and nitrogen atoms, while the LUMO is a π* anti-bonding orbital. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis provides a more intuitive chemical picture of bonding by transforming the canonical molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs). NBO analysis on pyridazine reveals the nature of the C-C, C-H, C-N, and N-N bonds, as well as the lone pairs on the nitrogen atoms. It also quantifies hyperconjugative interactions, which are stabilizing interactions resulting from electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.

In this compound, the vinyl group's π-system would interact with the pyridazine ring's π-system. This interaction would be clearly visible in an MO analysis, with the HOMO and LUMO energies being altered. An NBO analysis would quantify the delocalization between the vinyl group's π-bond and the pyridazine ring's π*-orbitals, providing a measure of the conjugative stabilization. This analysis would also detail the charge transfer between the substituent and the ring.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For the parent pyridazine molecule, MEP analysis shows the most negative potential located around the two nitrogen atoms, indicating that these are the primary sites for electrophilic attack (e.g., protonation). The ring carbon atoms generally show a less negative or slightly positive potential.

The introduction of the ethenyl group at the 3-position would alter the MEP map. The π-bond of the vinyl group is an electron-rich region and would likely show a negative potential, making it a potential site for electrophilic attack. Furthermore, the electron-donating nature of the vinyl group would increase the electron density on the pyridazine ring, particularly at positions ortho and para to the substituent, potentially modulating the reactivity of the ring carbons.

Fukui Functions for Predicting Sites of Electrophilic/Nucleophilic Attack

Fukui functions are another tool derived from DFT that provide a more quantitative measure of the reactivity of different sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a particular point r when the total number of electrons in the system changes. There are three main types of Fukui functions:

f+(r) : for predicting nucleophilic attack (where an electron is added).

f-(r) : for predicting electrophilic attack (where an electron is removed).

f0(r) : for predicting radical attack.

For pyridazine, calculations of Fukui functions would pinpoint the specific atoms most susceptible to different types of attack, complementing the qualitative picture provided by MEP analysis.

For this compound, calculating the Fukui functions would be crucial for a precise understanding of its regioselectivity in chemical reactions. These calculations would quantify the reactivity of each atom in the pyridazine ring and the vinyl group, allowing for a more accurate prediction of how the molecule would react with various electrophiles and nucleophiles.

Computational Prediction of Spectroscopic Signatures

Computational methods can be used to predict various spectroscopic properties of molecules, such as their infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These predicted spectra can be invaluable for identifying and characterizing new compounds.

For this compound, DFT calculations could be used to predict its vibrational frequencies (IR spectrum). The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental IR spectra to confirm the molecule's structure. Key vibrational modes would include the C=C and C=N stretching frequencies of the pyridazine ring, the C-H stretching and bending modes, and the characteristic vibrations of the ethenyl group.

Similarly, the NMR chemical shifts (¹H and ¹³C) of this compound can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts provide a theoretical spectrum that can aid in the assignment of peaks in an experimental NMR spectrum, which is often a complex task for substituted heteroaromatic compounds.

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopy | Predicted Key Features |

|---|---|

| IR | - Pyridazine ring C=N and C=C stretching vibrations. - Ethenyl group C=C stretching vibration. - Aromatic and vinylic C-H stretching and bending modes. |

| ¹H NMR | - Distinct signals for the protons on the pyridazine ring, with chemical shifts influenced by the ethenyl group. - A set of signals corresponding to the three protons of the ethenyl group, likely showing complex splitting patterns (e.g., a DDX system). |

| ¹³C NMR | - Signals for the four unique carbon atoms of the pyridazine ring. - Signals for the two carbon atoms of the ethenyl group. |

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies, which in turn provides insights into the feasibility and kinetics of a reaction.

For a molecule like this compound, computational modeling could be used to explore a variety of potential reactions. For example, the mechanism of its synthesis could be investigated to optimize reaction conditions. The reactivity of the ethenyl group in reactions such as electrophilic addition or cycloaddition could also be modeled.

A particularly relevant area of study would be the polymerization of this compound to form poly(3-vinylpyridazine). Computational modeling could elucidate the initiation, propagation, and termination steps of the polymerization process, providing insights into the properties of the resulting polymer.

Structure-Reactivity and Structure-Property Relationship Studies

The investigation of a molecule's structure is fundamental to understanding its physical properties and chemical reactivity. chemscene.com In modern chemistry, computational and theoretical methods are indispensable tools for establishing these crucial structure-property and structure-reactivity relationships. epdf.pubrsc.org These studies allow for the prediction of molecular behavior, guiding synthesis and application. For this compound, while comprehensive research literature detailing extensive quantum chemical calculations is limited, foundational molecular properties have been computed, and methodologies applied to analogous pyridazine derivatives can illuminate its expected chemical nature. google.com

The core principle is that the three-dimensional arrangement of atoms and the distribution of electrons in a molecule dictate its interactions with other molecules and with energy, thereby defining its properties and how it behaves in chemical reactions. chemscene.com Computational models, particularly those based on Density Functional Theory (DFT), are powerful for calculating electronic structure and other molecular descriptors that quantify these relationships.

Computed Molecular Properties

Basic molecular properties of this compound have been calculated and provide a preliminary understanding of its physical characteristics, which influence its behavior in various environments. These descriptors are valuable for predicting properties like solubility, permeability, and general reactivity.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₆H₆N₂ | Indicates the elemental composition. |

| Molecular Weight | 106.13 g/mol | The mass of one mole of the compound. google.com |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | Correlates with drug transport and permeability. google.com |

| LogP (Octanol-Water Partition Coefficient) | 1.1196 | Predicts hydrophilicity/lipophilicity. google.com |

| Hydrogen Bond Acceptors | 2 | The number of nitrogen atoms capable of accepting hydrogen bonds. google.com |

| Hydrogen Bond Donors | 0 | The absence of donor atoms like -OH or -NH₂. google.com |

This table is generated based on data from chemical suppliers and computational chemistry databases. google.com

Quantum Chemical Descriptors and Reactivity

For a deeper understanding of chemical reactivity, quantum chemical calculations are employed to determine a variety of electronic parameters. Studies on related pyridazine derivatives have utilized DFT methods to correlate these parameters with specific behaviors, such as antimicrobial activity or corrosion inhibition. Although specific values for this compound are not widely published, the theoretical framework provides a clear guide to predicting its reactivity.

Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Table 2: Key Quantum Chemical Parameters in Reactivity Studies

| Parameter | Symbol | Significance in Structure-Reactivity Relationships |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the capacity to donate electrons; higher values suggest a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the capacity to accept electrons; lower values suggest a better electron acceptor. |

| Energy Gap | ΔE | The difference between ELUMO and EHOMO; a larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | μ | Measures the net polarity of the molecule, affecting intermolecular interactions and solubility. |

| Electronegativity | χ | Describes the ability of the molecule to attract electrons. |

| Chemical Hardness | η | Measures the resistance of a molecule to change its electron configuration. |

Applying these computational methods to this compound would enable a detailed prediction of its behavior. For instance, the locations of the HOMO and LUMO density distributions would reveal the most likely sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for designing new synthetic pathways and for understanding potential mechanisms of action in biological or material science contexts.

Polymer Science and Advanced Material Applications of 3 Ethenylpyridazine Monomers

Polymerization Mechanisms and Kinetics Involving Ethenyl-Pyridazine Monomers

The polymerization of vinyl monomers, such as 3-ethenylpyridazine, proceeds through the conversion of the vinyl group's double bond into a saturated backbone. The reactivity of the monomer and the characteristics of the resulting polymer are heavily influenced by the polymerization method employed.

Free Radical Polymerization Techniques

Free radical polymerization is a common and versatile method for polymerizing a wide range of vinyl monomers. nih.gov The process is initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals. nih.gov These radicals then react with a this compound monomer, initiating a growing polymer chain that propagates by sequentially adding more monomer units.

The kinetics of free radical polymerization are influenced by the concentrations of the monomer and initiator, as well as the temperature. For related monomers like 3-vinylpyridine (B15099), the rate of polymerization has been shown to be dependent on the initiator concentration. cmu.edu It is reasonable to expect that this compound would exhibit similar behavior. The pyridazine (B1198779) ring, with its two adjacent nitrogen atoms, may influence the radical's stability and reactivity, potentially affecting the propagation and termination rate constants compared to its pyridine (B92270) or benzene (B151609) analogues. Termination of the growing polymer chains typically occurs through combination or disproportionation. google.com

Table 1: Hypothetical Parameters for Free Radical Polymerization of this compound

| Parameter | Value | Description |

| Monomer | This compound | The monomer being polymerized. |

| Initiator | AIBN | A common thermal initiator. |

| Temperature | 60-80 °C | Typical range for AIBN-initiated polymerization. |

| Solvent | Toluene, DMF | Solvents capable of dissolving the monomer and polymer. |

| Expected Polymer | Poly(this compound) | The resulting homopolymer. |

Controlled/Living Polymerization Methods for Controlled Architectures

To achieve polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures (e.g., block copolymers), controlled/living polymerization techniques are employed. Methods such as Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are prominent examples. acs.orgmdpi.com

In NMP, a stable nitroxide radical reversibly caps (B75204) the growing polymer chain, establishing a dynamic equilibrium between active and dormant species. cmu.edu This allows for controlled chain growth. Studies on 3-vinylpyridine have demonstrated successful controlled polymerization using NMP, yielding polymers with low PDIs. cmu.edunih.gov Given the structural similarities, it is plausible that this compound could also be polymerized in a controlled manner using NMP.

RAFT polymerization is another powerful technique that utilizes a chain transfer agent (RAFT agent) to mediate the polymerization via a reversible chain-transfer process. acs.org This method is compatible with a wide variety of monomers. The synthesis of block copolymers containing poly(3-vinylpyridine) has been successfully achieved using RAFT, highlighting its utility for creating complex polymer architectures. google.com

Table 2: Potential Conditions for Controlled Polymerization of this compound via RAFT

| Component | Example | Role |

| Monomer | This compound | The monomer to be polymerized. |

| RAFT Agent | 2-Cyano-2-propyl benzodithioate (CPBD) | Controls the polymerization process. google.com |

| Initiator | AIBN | Provides the initial source of radicals. google.com |

| Solvent | DMF, Dioxane | To dissolve reactants and polymer. |

| Temperature | 70-90 °C | To initiate radical formation and facilitate chain transfer. |

This table presents a hypothetical scenario for RAFT polymerization of this compound based on successful reports with analogous monomers.

Topochemical Polymerization in Crystal State

Topochemical polymerization is a solid-state reaction where the crystal packing of the monomer dictates the stereochemistry and morphology of the resulting polymer. This method can produce highly crystalline and stereoregular polymers that are often difficult to synthesize using solution-based techniques. The process requires that the monomer molecules are aligned in the crystal lattice in a way that allows for the polymerization reaction to occur with minimal atomic movement.

For a monomer like this compound to undergo topochemical polymerization, it would need to crystallize in a motif where the ethenyl groups of adjacent molecules are positioned in close proximity (typically < 4.2 Å) and with a suitable orientation for bond formation upon initiation by heat or UV light. While there are no specific reports on the topochemical polymerization of this compound, the principle has been applied to a variety of vinyl and diacetylene compounds to create highly ordered polymer structures. The feasibility would depend entirely on the crystal packing of the this compound monomer.

Distinctions from Condensation Polymerization

It is important to distinguish the addition polymerization of this compound from condensation polymerization. Addition polymerization, which includes free radical and controlled/living radical methods, involves the breaking of the monomer's double bond and the sequential addition of monomers to the growing chain without the loss of any atoms. In contrast, condensation polymerization involves the reaction between two monomers with complementary functional groups, leading to the formation of a larger molecule and the elimination of a small molecule, such as water or methanol. The synthesis of polymers like polyesters and polyamides are classic examples of condensation polymerization. Since this compound polymerizes through its vinyl group, it undergoes addition polymerization.

Copolymerization Strategies

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to create materials with properties that are a blend of, or superior to, the respective homopolymers. mdpi.com

Design and Synthesis of Copolymers Incorporating Ethenyl Pyridazine Units

The incorporation of this compound units into a copolymer could impart specific functionalities, such as basicity, hydrogen bonding capabilities, and the ability to coordinate with metal ions, due to the presence of the pyridazine ring. Copolymers can be synthesized with various architectures, including random, alternating, block, and graft copolymers. mdpi.com

The synthesis of copolymers containing this compound could be achieved using the polymerization techniques described above. For instance, free radical copolymerization with common monomers like styrene (B11656) or methyl methacrylate (B99206) would likely result in a random copolymer, with the distribution of monomer units along the chain being governed by their respective reactivity ratios.

Controlled/living polymerization methods are particularly well-suited for the synthesis of block copolymers. mdpi.com For example, a block of poly(this compound) could be synthesized first and then used as a macroinitiator for the polymerization of a second monomer, resulting in a diblock copolymer. This has been demonstrated for the synthesis of poly(3-vinylpyridine)-b-polystyrene. google.com Such amphiphilic block copolymers can self-assemble into various nanostructures in solution.

Table 3: Illustrative Examples of Potential this compound Copolymers

| Copolymer Type | Comonomer Example | Potential Synthesis Method | Potential Properties/Applications |

| Random Copolymer | Styrene | Free Radical Polymerization | Modified thermal and mechanical properties. |

| Block Copolymer | Methyl Methacrylate | RAFT or NMP | Self-assembly into micelles, films with nanodomains. |

| Graft Copolymer | Poly(ethylene glycol) | "Grafting-from" or "grafting-to" approaches | Enhanced hydrophilicity, biocompatibility. |

This table provides hypothetical examples of copolymers and is intended for illustrative purposes.

Contribution of Monomer Properties to Copolymer Characteristics

The incorporation of this compound as a monomer imparts a distinct set of properties to the resulting copolymers, largely attributable to the pyridazine moiety. These properties include hydrophilicity, reactivity, and flexibility.

Hydrophilicity and Hydrophobicity: The pyridazine ring, with its two nitrogen atoms, is inherently polar and capable of forming hydrogen bonds. This feature suggests that copolymers containing this compound will exhibit increased hydrophilicity compared to non-polar hydrocarbon-based polymers. The degree of hydrophilicity can be controlled by the proportion of the this compound monomer in the copolymer. For instance, in copolymers with hydrophobic monomers like styrene, the pyridazine units can introduce amphiphilic character. Similar to poly(vinylpyridine)s, the solubility of poly(this compound) can be pH-dependent; protonation of the nitrogen atoms at low pH would render the polymer water-soluble. acs.org Conversely, in non-aqueous systems, the polarity of the pyridazine group influences the polymer's solubility in organic solvents. For example, poly(3-vinylpyridine) (P3VP) homopolymers are poorly water-soluble at neutral pH but can be dissolved in organic cosolvents like N,N-dimethylformamide (DMF). mdpi.com

Reactivity: The reactivity of a monomer in a copolymerization reaction is a critical factor that dictates the final copolymer composition and structure. Monomer reactivity ratios, typically denoted as r₁ and r₂, quantify the preference of a propagating polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. wikipedia.orgscielo.br While specific reactivity ratios for this compound are not widely reported in the literature, its reactivity can be inferred from related vinyl-heterocyclic monomers like vinylpyridines. researchgate.net The vinyl group of this compound allows it to participate in various polymerization mechanisms, most notably free-radical polymerization. ontosight.ai Techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization have been successfully employed for the controlled polymerization of 3-vinylpyridine, suggesting that similar controlled radical polymerization methods could be applied to this compound to synthesize well-defined copolymers. mdpi.commrs-j.org The nitrogen atoms in the pyridazine ring can also influence the polymerization process, potentially by coordinating with certain catalysts or initiators. chemrxiv.org

Tailoring Polymer Properties through this compound Incorporation

The inclusion of this compound in polymer chains is a strategic approach to fine-tune various material properties for specific, high-performance applications.

Enhancing Thermal Stability and UV Absorption

The aromatic and heterocyclic nature of the pyridazine ring contributes significantly to the thermal stability of polymers. ontosight.ai The incorporation of such rigid structures into the polymer backbone can increase the degradation temperature of the material. mdpi.comrsc.org For example, thermal analysis of poly(3-vinylpyridine)-b-polystyrene (P3VP-b-PS) diblock copolymers shows distinct glass transition temperatures for each block, indicating a microphase-separated system with good thermal stability. mdpi.com

Furthermore, the pyridazine ring, being an aromatic heterocycle, is expected to absorb ultraviolet (UV) radiation. This intrinsic property can help protect the polymer from photodegradation. Incorporating UV-absorbing monomers like this compound is a method to create materials with enhanced UV-shielding capabilities without the need for additive stabilizers, which can leach out over time. rsc.orgmdpi.com Nanocomposites containing UV-absorbing fillers have demonstrated the effectiveness of this approach in improving the material's resistance to weathering. mdpi.com

Facilitating Metal Ion Complexation in Polymeric Scaffolds

A key feature of the pyridazine moiety is the presence of two adjacent nitrogen atoms with lone pairs of electrons, making it an excellent bidentate ligand for coordinating with metal ions. rsc.org When this compound is polymerized, these coordination sites are incorporated along the polymer chain, creating a polymeric scaffold capable of complexing with a wide range of metal ions. mdpi.com This property is analogous to that of poly(vinylpyridine)s, which are extensively used for creating metal-containing polymers and metallosupramolecular assemblies. mdpi.commit.eduresearchgate.netrsc.orgrsc.orgresearchgate.net

The complexation can lead to the formation of cross-linked networks, influencing the mechanical and rheological properties of the material. mdpi.com These metal-polymer complexes have applications in catalysis, where the polymer scaffold can stabilize metal nanoparticles or create active catalytic sites. They are also valuable for creating sensors, as the coordination of a metal ion can induce a change in the polymer's optical or electronic properties, providing a detectable signal. mit.edu

Table 1: Potential Metal Ion Interactions with this compound-Containing Polymers This table is illustrative and based on the known coordination chemistry of pyridazine and related N-heterocycles.

| Metal Ion | Potential Interaction/Application |

|---|---|

| Iron (Fe²⁺/Fe³⁺) | Formation of stable complexes, potential for catalytic and magnetic materials. mit.eduresearchgate.net |

| Copper (Cu²⁺) | Strong complexation, used in catalysts and electrochromic materials. mdpi.com |

| Zinc (Zn²⁺) | Forms coordination complexes that can influence self-assembly and luminescence. mdpi.com |

| Palladium (Pd²⁺) | Used in supramolecular polymerization and catalysis. rsc.org |

Modulating Solubility and Processability

Copolymerization is a fundamental strategy for modulating the solubility and processability of polymers. mdpi.com By copolymerizing this compound with other monomers, the resulting material's solubility can be tailored for specific solvents or applications. For example, synthesizing block copolymers such as P3VP-b-PS creates amphiphilic macromolecules that can self-assemble into various nanostructures. mdpi.com However, the synthesis itself can be challenging; the poor water-solubility of a P3VP macro-initiator at neutral pH necessitated the use of an organic cosolvent to facilitate the subsequent polymerization of styrene in an emulsion system. mdpi.com

The solubility of polymers containing pyridazine units can also be made responsive to external stimuli like pH. acs.orgrsc.org At neutral or high pH, the polymer may be insoluble in water, but upon acidification, protonation of the pyridazine nitrogens can lead to dissolution. acs.org This pH-responsive behavior is crucial for applications in drug delivery and smart coatings.

Tuning Electronic Properties for Specific Applications

Pyridazine-based materials are of significant interest in the field of organic electronics due to their unique optoelectronic properties. rsc.org The nitrogen atoms in the pyridazine ring lower the energy levels of the molecular orbitals compared to benzene, which can be advantageous for creating electron-transporting or electron-accepting materials. By incorporating this compound into conjugated polymers, it is possible to tune the material's band gap, conductivity, and luminescence. ontosight.ainsf.gov

Copolymers of vinylpyridines have been investigated for their electrical properties. For instance, the conductivity of certain copolymers can be systematically tuned by altering the monomer ratio. nsf.govresearchgate.net The introduction of pyridine units can also enhance the performance of organic solar cells and light-emitting diodes (LEDs). sigmaaldrich.combohrium.com Therefore, copolymers of this compound hold promise for applications in a variety of electronic devices, including transistors, solar cells, and sensors. rsc.org

Applications in Specialty Chemicals and Materials Science

The versatile properties of polymers derived from this compound open up a wide range of applications in specialty chemicals and materials science. acs.org

Catalysis: Polymers functionalized with pyridazine units can act as scaffolds to support and stabilize metallic nanoparticles, creating highly effective and recyclable catalysts. mdpi.com

Smart Materials: The pH-responsive nature of the pyridazine units allows for the creation of "smart" hydrogels and surfaces that change their properties in response to environmental changes. rsc.org

Electronics and Photonics: The tunable electronic properties make these polymers candidates for use in organic electronics, such as in the active layers of OFETs, OLEDs, and sensors. rsc.orgontosight.ai

Coatings and Adhesives: The ability to form strong interactions with surfaces and to be cross-linked via metal-ion coordination makes these polymers suitable for advanced coatings and adhesives.

Biomedical Applications: Polymers with pyridazine groups can be used to functionalize surfaces, such as those of quantum dots, to improve their biocompatibility and stability for bioimaging and sensing applications. acs.orgacs.org

The synthesis of copolymers containing this compound allows for the precise engineering of material properties, making it a valuable monomer for the development of next-generation functional polymers. rsc.org

Development of Electroactive Materials

Electroactive polymers are materials that exhibit a change in size, shape, or electrical properties in response to an electrical stimulus. This characteristic makes them suitable for a range of applications, including actuators, sensors, and energy storage devices. mdpi.com The development of electroactive materials from this compound has been an area of specific investigation.

Research has demonstrated that poly(3-vinylpyridazine) can be rendered electroactive through doping. Specifically, poly(3-vinylpyridazine) has been synthesized and was found to form semiconducting adducts with iodine. mdpi.comresearchgate.net The interaction between the polymer and iodine molecules leads to the formation of charge-transfer complexes, which facilitates the movement of charge carriers along the polymer chain, thereby imparting conductivity. This process is a common method to increase the electrical conductivity of polymers containing nitrogen heterocyclic groups. The resulting materials are classified as semiconductors, indicating their potential for use in electronic components.

The electrical properties of such polymer adducts are crucial for their application. The level of conductivity can typically be controlled by varying the concentration of the doping agent (in this case, iodine). This tunability is a key advantage in the design of electroactive materials for specific electronic applications. While the primary focus has been on iodine adducts, the inherent structure of P3VP suggests potential for other forms of electronic activity, such as in redox polymers used for electrodeposition on electrodes. nih.gov

Fabrication of Advanced Sensing Technologies

The unique chemical properties of the vinylpyridine family of polymers make them suitable for use in advanced sensing technologies. mdpi.comsemi.ac.cn These polymers can be incorporated into sensor designs as a sensitive layer that interacts with specific analytes, causing a measurable change in a physical property, such as electrical resistance or mass. semi.ac.cn

A key application area for polymers containing heterocyclic nitrogen groups is in the fabrication of biosensor membranes. A US patent describes novel membranes for use in electrochemical sensors, such as amperometric biosensors, which are designed to regulate the flow of an analyte to a measurement electrode. The patent explicitly includes poly(3-vinylpyridine) within its definition of "polyvinylpyridine" for creating these diffusion-limiting membranes, which are crucial for improving sensor performance over a wide range of analyte concentrations. google.com These membranes are formed by applying a solution of the polymer and a crosslinker over an enzyme-containing sensing layer. google.com

While some modern sensors for detecting environmental tobacco smoke—for which 3-ethenylpyridine is a key marker—have moved towards non-polymer-based materials to improve repeatability, the research also confirms the use of polymer-based materials in this field. mdpi.com For instance, polymers have been used as coatings on surface acoustic wave (SAW) devices to detect specific vapors. researchgate.net Furthermore, copolymers of the related 4-vinylpyridine (B31050) have been developed for humidity sensors, where crosslinking and quaternization of the polymer improve durability and stability in high-humidity environments. mdpi.com The development of polymer nanocomposites, which combine conducting polymers with nanomaterials like graphene or metal oxides, has also been shown to enhance sensing performance through synergistic effects. mdpi.commdpi.comnih.gov

Table 1: Research on Polyvinylpyridine-Based Sensor Materials This table is based on data for the broader class of polyvinylpyridines, including the this compound isomer, to illustrate the scope of sensing applications.

| Sensor Application | Polymer System | Sensing Principle | Key Finding | Reference |

| Biosensors | Poly(3-vinylpyridine) | Analyte flux regulation | Included in patent for diffusion-limiting membranes in electrochemical sensors. | google.com |

| Humidity Sensors | Crosslinked Poly(4-vinylpyridine) | Resistive | Crosslinking and quaternization improve durability and stability at high humidity. | mdpi.com |

| Gas Sensors | Poly(4-vinylpyridine)/Carbon Black | Resistive | Composite material shows sensitivity to humidity. | mdpi.com |

| Tobacco Smoke | Polymer-based sensing material | Mass-based (SAW) | Oxidized nanospheres developed as an alternative to polymer-based sensors for detecting 3-ethenylpyridine. | mdpi.com |

Optoelectronic Device Integration

Optoelectronic devices, which convert light into electrical energy or vice versa, rely on materials with specific electronic and optical properties. google.comresearchgate.net Conjugated polymers are a class of materials widely studied for these applications due to their tunable properties and processability. researchgate.net While research on poly(3-vinylpyridine) for optoelectronics is not as extensive as for its 2- and 4-isomers, the properties of the vinylpyridine polymer family suggest its potential in this field. acs.org

The integration of polymers into optoelectronic devices often involves creating thin films with controlled morphology. mdpi.com The synthesis of block copolymers is a key strategy to achieve this. For example, poly(3-vinylpyridine)-block-polystyrene (P3VP-b-PS) diblock copolymers have been synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.com These copolymers self-assemble into microphase-separated structures, such as cylindrical domains of one polymer within a matrix of the other. mdpi.com This ability to form ordered nanostructures is critical for applications in devices like organic photovoltaics and light-emitting diodes, where morphology at the nanoscale dictates performance. researchgate.net

The photophysical properties of polymers, such as their absorption and emission of light, are central to their use in optoelectronics. mdpi.comresearchgate.netdcu.ie While detailed photophysical studies on P3VP are limited, research on related poly(vinylpyridine) systems provides insight. For instance, quaternization of poly(4-vinylpyridine) can lead to improved molecular properties, including non-linear optical activity and increased conductivity, which are desirable for optoelectronic applications. mdpi.com Furthermore, block copolymers containing poly(2-vinylpyridine) have been explored for use in optoelectronic devices, indicating the general utility of this polymer class. aps.org The primary barrier to more widespread research into P3VP-containing block copolymers for these applications appears to be the high cost of the this compound monomer itself. acs.org

Table 2: Synthesis and Properties of P3VP-b-PS Diblock Copolymers Data extracted from a study on the synthesis of P3VP-b-PS via RAFT emulsion polymerization, demonstrating the creation of materials suitable for thin-film applications. mdpi.com

| Polymer Sample | P3VP Weight Fraction (%) | Total Molecular Weight (kDa) | Dispersity (Đ) | Observed Morphology in Thin Film |

| P3VP₃₅-PS₆₅ | 35 | 53 | 1.2 | Cylindrical microphase separation |

| P3VP₂₄-PS₇₆ | 24 | 62 | 1.4 | Cylindrical microphase separation |

Adhesives and Coatings

Polymers derived from vinylpyridines have found utility in the formulation of specialized adhesives and functional coatings, primarily due to the reactive nature of the pyridine nitrogen. mdpi.comclarkson.edu This allows for crosslinking, quaternization, or coordination with other species to achieve desired properties like adhesion, antimicrobial activity, and corrosion resistance.

While specific data on P3VP is scarce, extensive research on poly(4-vinylpyridine) (P4VP) highlights the potential of this polymer family. For instance, smart coatings composed of chitosan (B1678972) and P4VP have been electrophoretically deposited onto titanium medical implants. nih.gov These coatings not only improve corrosion resistance but also provide potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In a similar application, block copolymers containing quaternized P4VP have been developed as water-resistant antibacterial coatings to prevent marine biofouling. clarkson.edu The polystyrene block in these copolymers helps anchor the coating to a substrate, while the quaternized P4VP block provides the antimicrobial function. clarkson.edu

In the realm of adhesives, block copolymers of poly(ethylene oxide) and P4VP have been used as a non-adhesive background for creating micropatterns of cell-adhesive proteins. nih.gov The PEO-b-P4VP polymer acts as an anti-fouling layer that can be crosslinked by UV light, allowing for the creation of patterned surfaces for cell biology studies. nih.gov The ability of polyvinylpyridines to be formulated into coatings and adhesives for high-tech applications, from medical implants to specialized lab equipment, suggests a similar potential for P3VP, should the monomer become more accessible for research. acs.orgnih.gov

Textile Finishes

Chemical finishing of textiles involves applying substances to fabrics to impart desired properties such as dyeability, crease resistance, or water repellency. nih.govresearchgate.net The inclusion of basic nitrogen-containing polymers is a known method to improve the dyeability of synthetic fibers that would otherwise be difficult to color.

A US patent describes a method for making polyolefin fibers, such as polyethylene (B3416737) and polypropylene, dyeable by blending them with a basic nitrogen-containing polymer. google.com The patent explicitly lists poly(3-vinylpyridine) as one of the suitable basic polymers, alongside its 2- and 4-vinylpyridine isomers. google.com The presence of the basic pyridine nitrogen in the polymer structure provides sites for ionic bonding with acid dyes, allowing the otherwise chemically inert polyolefin fibers to be colored. This application is a clear example of this compound-derived polymers being used to impart a specific functional finish to a common textile material.

Applications in Biomedical and Agrochemical Research Preclinical and Analytical Focus

3-Ethenylpyridazine as a Key Synthetic Intermediate in Bioactive Compound Development

The ethenyl group in this compound offers a reactive handle for various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. Its incorporation into larger structures can modulate physicochemical properties, enhance target binding, and improve pharmacokinetic profiles. The pyridazine (B1198779) scaffold itself is considered a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant biological activity middlebury.edunih.govresearchgate.netnih.govresearchgate.net. While direct studies detailing the use of this compound specifically as a synthetic intermediate for novel drug candidates are not explicitly detailed in the provided search snippets, the general utility of the pyridazine core suggests its potential. The ethenyl group provides a site for further functionalization, such as Michael additions or cycloaddition reactions, which are common strategies in the synthesis of complex drug molecules.

The pyridazine scaffold also plays a significant role in agrochemical research, particularly in the development of pesticides, herbicides, and plant activators researchgate.netresearchgate.netresearchgate.net. Pyridazinone derivatives, a subclass of pyridazines, have shown potential as novel plant activators, inducing resistance against plant diseases without exhibiting direct antimicrobial activity in vitro rsc.org. The ethenyl substituent could offer a route to novel agrochemical agents by allowing for the introduction of specific functional groups that enhance herbicidal, fungicidal, or insecticidal properties. The general importance of the pyridazine nucleus in this field underscores its potential as a versatile intermediate for developing new crop protection agents researchgate.netresearchgate.net.

Role in the Creation of Novel Drug Candidates

Investigation of Biological Activities of Ethenylpyridazine Derivatives (In Vitro Studies)

Research has explored the in vitro biological activities of various pyridazine derivatives, including those with structural similarities or derived from ethenylpyridazine motifs.

Pyridazinone derivatives have demonstrated significant antimicrobial potential. Studies have reported the synthesis and evaluation of novel pyridazinone derivatives against various bacterial and fungal strains researchgate.netmdpi.comnih.govconnectjournals.comresearchgate.net. For example, a series of pyridazinone derivatives were synthesized and tested for antibacterial activity, with some compounds showing strong to very strong activity against Gram-negative bacteria researchgate.netnih.gov. Specifically, certain pyridazinone derivatives exhibited potent antibacterial activity against Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values in the low micromolar range mdpi.com. Another study found that pyridazine derivatives, when functionalized with triazole and other moieties, displayed potent to weak antimicrobial activity, with chloro derivatives showing the highest antibacterial efficacy against Gram-negative bacteria researchgate.nettandfonline.com. These findings highlight the potential of pyridazine and pyridazinone scaffolds, including those with ethenyl substituents, in the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Pyridazine Derivatives

| Compound Class / Example | Target Organisms | Activity Type | MIC (µM) / Zone of Inhibition | Reference |

| Pyridazinone Derivatives | S. aureus (MRSA), P. aeruginosa, A. baumannii | Antibacterial | 3.74–8.92 µM | mdpi.com |

| Pyridazine Derivatives | E. coli, P. aeruginosa, S. marcescens | Antibacterial | MICs (0.892–3.744 μg/mL) | researchgate.netnih.gov |

| Pyridazine Derivatives (functionalized with triazole, etc.) | S. aureus, B. cereus, E. coli, P. aeruginosa | Antibacterial | Potent to weak | connectjournals.com |

Pyridazine derivatives have also shown promise in antiviral and anticancer research. Imidazo[1,2-b]pyridazine derivatives, for instance, have been investigated for their antiviral properties, with specific compounds demonstrating potent inhibition of human cytomegalovirus and varicella-zoster virus replication in vitro researchgate.netnih.gov. Furthermore, the pyridazine scaffold is recognized for its anticancer potential, with numerous derivatives exhibiting significant antiproliferative activity against various cancer cell lines nih.govresearchgate.netnih.govnih.govtandfonline.commdpi.comresearchgate.netscispace.comderpharmachemica.comactascientific.com. For example, 3,6-disubstituted pyridazines have been developed as anticancer agents targeting cyclin-dependent kinase 2 (CDK2), with some derivatives showing potent inhibitory activity (IC50 values in the nanomolar range) and good anti-proliferative effects against breast cancer cell lines nih.govtandfonline.com.

While the prompt specifically mentions "pyrazine derivatives" in this subsection, the broader context of pyridazine research is highly relevant, as these heterocycles often share similar biological targets and design principles. Pyrazine (B50134) carboxamide derivatives have also been explored for their biological activities, including enzyme inhibition and antiproliferative effects mdpi.comresearchgate.netnih.gov. For instance, pyrazine carboxamide derivatives have shown potent antibacterial activity and alkaline phosphatase inhibition mdpi.com.

Table 2: Anticancer and Antiviral Activities of Pyridazine and Related Derivatives

| Compound Class / Example | Biological Activity | Target / Cell Line | IC50 / EC50 Values | Reference |

| 3,6-Disubstituted Pyridazines | Anticancer | T-47D, MDA-MB-231 (Breast Cancer) | IC50: 0.43–35.9 µM | nih.govtandfonline.com |

| Imidazo[1,2-b]pyridazines | Antiviral | Human Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV) | Potent inhibitors | researchgate.netnih.gov |

| Pyrazolo[3,4-d]pyridazine-7-one | Antiviral | Zika Virus (ZIKV) | IC50: 25.6 μM (Compound 9b) | acs.org |

| Pyrazine Carboxamides | Anticancer | Leukemia HL-60(TB), K-562 | ~100% inhibition (4d, 4o) | nih.gov |

Enzyme and receptor inhibition is a critical area in drug discovery. Pyrazine carboxamide derivatives have been investigated for their ability to inhibit various enzymes and receptors. For instance, certain pyridine (B92270) carboxamide derivatives have shown potent inhibitory activity against urease mdpi.com, while others act as inhibitors of Janus kinases (JAKs) nih.gov or SHP2 nih.gov. Pyrazine-2-carboxamide derivatives have also been explored for their potential as inhibitors of alkaline phosphatase and DNA gyrase mdpi.com. The structural features of these carboxamide derivatives, including the pyrazine or related heterocyclic core, are key to their inhibitory potency and selectivity. The ethenylpyridazine scaffold could potentially be functionalized to yield similar carboxamide derivatives with targeted enzyme inhibitory properties.

This compound as a Potential Environmental Tracer and Analytical Biomarker

Role in Environmental Tobacco Smoke (ETS) and Secondhand Smoke (SHS) Monitoring

Environmental Tobacco Smoke (ETS), commonly referred to as secondhand smoke (SHS), is a complex mixture of gases and particulate matter generated by burning tobacco products. The identification and quantification of specific markers are crucial for assessing exposure levels and understanding the composition of SHS. While 3-Ethenylpyridine (3-EP) has been extensively studied and established as a significant vapor-phase marker for SHS due to its specificity to tobacco and its relatively stable characteristics with low surface absorption rates researchgate.netnih.govmdpi.come-jehs.orgnih.govacs.orgcoresta.org, the role of This compound in this context is less documented. However, the principles of using specific volatile organic compounds (VOCs) as tracers for tobacco smoke apply broadly. Therefore, This compound could potentially serve as an environmental tracer or analytical biomarker, warranting investigation using advanced analytical methodologies. The distinction between these two pyridine derivatives is critical for accurate analytical differentiation in complex environmental matrices nih.gov.

Advanced Analytical Method Development for Detection and Quantification

The accurate detection and quantification of trace compounds like potential SHS markers necessitate sophisticated analytical techniques. The methodologies employed for analyzing 3-Ethenylpyridine provide a framework for developing similar approaches for This compound .

Headspace Solid-Phase Microextraction (SPME) Coupled with GC-MS/MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Tandem Mass Spectrometry (GC-MS/MS) is a widely adopted, solvent-free technique for the extraction, concentration, and analysis of volatile and semi-volatile organic compounds from various matrices, including air iltusa.comchromatographyonline.comd-nb.inforesearchgate.net. This method has been successfully applied to detect and quantify markers like 3-Ethenylpyridine in environmental samples, including its use in the biomonitoring of smokers' urine nih.gov. The principle involves adsorbing analytes from the headspace of a sample onto a coated fiber, followed by thermal desorption into the GC system for separation and detection. This technique is highly suitable for analyzing This compound in air samples for environmental monitoring purposes.

Direct Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (APCI-MS/MS)

Direct Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (APCI-MS/MS) offers a sensitive approach for the continuous, real-time trace analysis of volatile organic compounds directly from ambient air researchgate.netwitpress.comacs.orgresearchgate.net. This technique has been specifically developed and applied for the direct analysis of 3-Ethenylpyridine as a vapor-phase marker in Environmental Tobacco Smoke (ETS) researchgate.net. APCI-MS/MS allows for rapid sample introduction and ionization in the gas phase, making it an efficient tool for monitoring airborne pollutants. This methodology could be adapted for the direct detection and quantification of This compound in environmental air samples.

Calibration, Detection, and Quantification Limits for Trace Analysis

The sensitivity of analytical methods is critical for detecting compounds present at trace levels in environmental samples. Studies utilizing APCI-MS/MS for 3-Ethenylpyridine have reported limits of detection (LOD) as low as 0.5 ng/L and limits of quantification (LOQ) of 1.6 ng/L researchgate.netresearchgate.net. When using GC-MS, LODs for 3-Ethenylpyridine have been reported around 0.01 µ g/sample , correlating to a concentration of 0.27 µg/m³ for a 24-hour sampling period acs.org. For context, GC-MS/MS analysis of 3-Ethenylpyridine in urine samples has achieved LODs of 0.2 ng/mL nih.gov. These performance metrics illustrate the high sensitivity achievable with these techniques, which would be essential targets for the development of analytical methods for This compound .

| Analytical Method | Analyte (Reference) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| APCI-MS/MS | 3-Ethenylpyridine (3-EP) | 0.5 ng/L | 1.6 ng/L | researchgate.netresearchgate.net |

| GC-MS (Active sampling, 24h) | 3-Ethenylpyridine (3-EP) | 0.27 µg/m³ | Not specified | acs.org |

| GC-MS/MS (HS-SPME, urine analysis) | 3-Ethenylpyridine (3-EP) | 0.2 ng/mL | Not specified | nih.gov |

Note: The data presented above for LOD and LOQ are for 3-Ethenylpyridine, serving as a benchmark for the sensitivity achievable with the described analytical methods in similar environmental monitoring applications.

Stability and Distribution Characteristics in Environmental Studies

Understanding the stability and distribution of a compound within the environment is fundamental for its utility as a tracer or biomarker. 3-Ethenylpyridine has been noted for its stable characteristics, contributing to its effectiveness as an SHS marker researchgate.netnih.govnih.gov. Studies have also indicated that 3-Ethenylpyridine is stable in urine under various storage conditions, which is relevant for biomonitoring applications escholarship.org. For This compound to be considered a viable environmental tracer or biomarker, its stability in air, its partitioning behavior between vapor and particulate phases, and its persistence in various environmental compartments would need to be thoroughly investigated. Such data would inform the selection of appropriate sampling strategies and analytical approaches.

Future Directions and Emerging Research Avenues for 3 Ethenylpyridazine

Development of Novel and Sustainable Synthetic Routes for 3-Ethenylpyridazine

The advancement of synthetic chemistry is crucial for making this compound and its derivatives more accessible for research and application. A primary goal is to move beyond traditional synthetic methods towards more sustainable and "green" approaches. researchgate.net These modern strategies aim to reduce waste, lower energy consumption, and utilize less hazardous materials.

Future research in this area is likely to focus on several key strategies:

Multi-component Reactions (MCRs): As seen in the synthesis of other heterocyclic compounds, MCRs like the Biginelli reaction offer a highly efficient pathway to complex molecules in a single step from simple precursors. beilstein-journals.org Adapting MCRs for this compound could significantly streamline its synthesis.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing. nih.gov The application of flow chemistry could be instrumental in the industrial-scale production of this compound.

Metal-Free Catalysis: To circumvent the cost and toxicity associated with heavy metal catalysts, research is exploring metal-free reaction conditions. For instance, aminofluorination reactions to prepare fluorinated tetrahydropyridazines have been successfully developed using the solvent hexafluoroisopropanol (HFIP) to activate reagents through hydrogen bonding, a strategy that could be adapted for this compound synthesis. le.ac.uk

Utilization of Abundant Feedstocks: A long-term goal for sustainable chemistry is the use of abundant, non-petroleum-based starting materials. nih.gov Research into synthetic pathways that begin with biomass-derived feedstocks could provide a truly green route to pyridazine-based compounds.

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Reference |